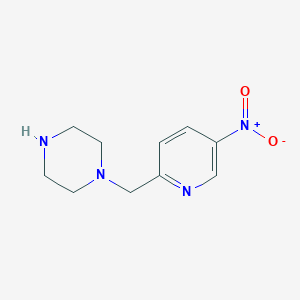

6-(Piperazin-1-ylmethyl)pyridin-3-amine

Description

Significance of Pyridine (B92270) and Piperazine (B1678402) Moieties in Advanced Chemical Synthesis and Pre-clinical Research

The pyridine ring is a fundamental heterocyclic scaffold that is extensively utilized in drug design due to its profound impact on pharmacological activity. fluorochem.co.uk This azaheterocycle is a versatile pharmacophore, in part because the nitrogen atom can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of a drug. google.com Pyridine-containing compounds have demonstrated a wide range of biological activities and are found in numerous commercially available drugs used as anticancer, antimalarial, and antiulcer agents, among others. google.com Between 2014 and 2023, a total of 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number being anticancer agents. google.com

Similarly, the piperazine scaffold is a privileged structure in medicinal chemistry. chemscene.com It is a water-soluble heterocycle whose physicochemical properties can be readily modulated by substituents on its nitrogen atoms. chemscene.com The inclusion of a piperazine ring in a drug molecule can improve its pharmacokinetic properties. chemscene.com Piperazine derivatives have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects. pharmaffiliates.com Many notable drugs contain a piperazine ring as part of their molecular structure and are classified based on the substituent attached to the piperazine core, such as phenylpiperazines, benzylpiperazines, and pyridinylpiperazines. nih.gov

The combination of pyridine and piperazine moieties in a single molecule can lead to compounds with interesting pharmacological profiles. The piperazine can act as a linker between the pyridine and another pharmacophore, and its flexible nature allows for the design of new bioactive compounds. pharmaffiliates.com

Evolution of Research on Analogue Compounds and Their Mechanistic Investigations

A thorough review of the scientific literature reveals a significant lack of dedicated research specifically on 6-(Piperazin-1-ylmethyl)pyridin-3-amine. While numerous studies exist on various pyridine-piperazine scaffolds, there are no published preclinical studies or detailed mechanistic investigations that focus on this particular compound. Its primary mention in the available literature is as a chemical intermediate or an impurity in the synthesis of other active pharmaceutical ingredients, such as being identified as "Ribociclib Impurity 35". cleanchemlab.com

Structure

3D Structure

Properties

Molecular Formula |

C10H14N4O2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1-[(5-nitropyridin-2-yl)methyl]piperazine |

InChI |

InChI=1S/C10H14N4O2/c15-14(16)10-2-1-9(12-7-10)8-13-5-3-11-4-6-13/h1-2,7,11H,3-6,8H2 |

InChI Key |

LSLFKJYYFZJONS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 6 Piperazin 1 Ylmethyl Pyridin 3 Amine

Elucidation of Optimized Synthetic Routes to the Core 6-(Piperazin-1-ylmethyl)pyridin-3-amine Structure

The synthesis of this compound is typically achieved through a multi-step process that requires careful selection of starting materials and reaction conditions to ensure high yield and purity. The most logical and widely applicable strategies involve the sequential construction of the substituted pyridine (B92270) ring, followed by the introduction of the piperazine (B1678402) moiety and final functional group manipulations.

Multi-step Reaction Pathways and Stereochemical Control

A common and efficient pathway to the target compound commences with a suitably substituted pyridine precursor, such as 2-chloro-5-methylpyridine (B98176) or a related analogue. The synthesis strategically builds the molecule by first establishing the required substituents on the pyridine ring before the final reduction step.

A representative synthetic pathway can be outlined as follows:

Preparation of a Key Intermediate : A crucial intermediate for this synthesis is a pyridine molecule functionalized with a reactive methyl group (or a derivative thereof) at the 6-position and a nitro group at the 3-position. A common precursor is 2-chloro-5-nitropyridine, which can be synthesized from 2-aminopyridine (B139424) through nitration, diazotization to 2-hydroxy-5-nitropyridine, and subsequent chlorination using reagents like phosphorus oxychloride and phosphorus pentachloride. google.comgoogle.com An alternative starting material, 2-chloro-5-(chloromethyl)pyridine, can also be synthesized, for instance, from the chlorination of 6-chloro-3-methylpyridine. google.com

Introduction of the Piperazine Moiety : The piperazin-1-ylmethyl group is typically introduced via a nucleophilic substitution reaction. The chloromethyl group of a precursor like 6-(chloromethyl)-3-nitropyridine is reacted with piperazine. To prevent undesired dialkylation of the piperazine, this reaction is often performed using a large excess of piperazine or, more controllably, by using a mono-protected piperazine derivative such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). researchgate.net The use of a base like potassium carbonate or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) facilitates this N-alkylation step. nih.govchemicalbook.com

Reduction of the Nitro Group : The final step in forming the core structure is the reduction of the 3-nitro group to the 3-amino group. This transformation is most commonly and cleanly achieved by catalytic hydrogenation. nih.gov A catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere in a solvent like methanol (B129727) or ethanol. This method is highly effective and selective, typically not affecting the pyridine or piperazine rings. nih.gov

Deprotection (if necessary) : If a protected piperazine was used in step 2, a final deprotection step is required. For the commonly used Boc group, this is accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

It is important to note that the target molecule, this compound, is achiral. Therefore, stereochemical control is not a factor in the synthesis of the core scaffold itself. However, the principles of asymmetric synthesis become critical during the derivatization of the piperazine ring if chiral centers are introduced. rsc.orgnih.gov

Catalyst Systems and Reaction Condition Optimization for Enhanced Yield and Selectivity

The efficiency of the synthetic route to this compound is highly dependent on the optimization of catalysts and reaction conditions for the key transformations.

For the crucial nitro group reduction step, catalytic hydrogenation is preferred for its high yield and clean reaction profile. The choice of catalyst and conditions can be tailored to the specific substrate.

| Reaction Step | Catalyst/Reagent | Typical Conditions | Purpose | Reference |

|---|---|---|---|---|

| N-Alkylation of Piperazine | Base (e.g., K₂CO₃, DIPEA) | Acetonitrile or DMF, Reflux | Facilitates nucleophilic attack of piperazine on the chloromethyl group. | chemicalbook.com |

| Nitro Group Reduction | 10% Pd/C | H₂ (gas), Methanol or Ethanol, Room Temperature | Selective reduction of the nitro group to a primary amine. | nih.gov |

| Nitro Group Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Alternative to hydrogenation, useful if other groups are sensitive to it. | researchgate.net |

| Nitro Group Reduction | Fe / NH₄Cl | Ethanol/Water, Reflux | Cost-effective and mild reduction method. | nih.gov |

| Boc Deprotection | Trifluoroacetic Acid (TFA) or HCl | Dichloromethane (DCM) or Dioxane, 0°C to RT | Removes the Boc protecting group from the piperazine nitrogen. | rsc.org |

Targeted Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses two primary sites for chemical modification: the secondary amine of the piperazine ring and the primary aromatic amine on the pyridine moiety. This dual reactivity allows for extensive derivatization to explore structure-activity relationships (SAR) in drug discovery programs.

Substitutions and Modifications on the Piperazine Ring for Scaffold Diversification

The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of substituents. Standard transformations include:

N-Alkylation and N-Arylation : The piperazine nitrogen can be readily alkylated using alkyl halides or functionalized via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl and heteroaryl substituents. nih.gov

Acylation and Sulfonylation : Reaction with various acyl chlorides, sulfonyl chlorides, or isocyanates provides a straightforward route to a diverse range of amides, sulfonamides, and ureas, respectively. These modifications can significantly alter the compound's physicochemical properties.

C-H Functionalization : Advanced synthetic methods enable the direct functionalization of the C-H bonds on the carbon atoms of the piperazine ring. mdpi.com Techniques involving photoredox or transition-metal catalysis can introduce alkyl, aryl, or vinyl groups, providing access to novel and more complex three-dimensional structures that are otherwise difficult to synthesize. mdpi.comresearchgate.net

| Modification Type | Reagents | Product Class | Reference |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base | N-Alkyl Piperazines | researchgate.net |

| Reductive Amination | R-CHO (Aldehyde), NaBH(OAc)₃ | N-Alkyl Piperazines | nih.gov |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base | N-Aryl Piperazines | nih.gov |

| Acylation | RCOCl or (RCO)₂O | N-Acyl Piperazines (Amides) | researchgate.net |

| Sulfonylation | RSO₂Cl, Base | N-Sulfonyl Piperazines (Sulfonamides) | nih.gov |

| C-H Arylation | Ar-X, Photoredox or Metal Catalyst | C-Aryl Piperazines | mdpi.comresearchgate.net |

Functional Group Transformations on the Pyridine Moiety

The 3-amino group on the pyridine ring is a key functional handle for derivatization. It can undergo several transformations to generate a variety of analogues:

Diazotization and Displacement : The primary aromatic amine can be converted to a diazonium salt using sodium nitrite (B80452) under acidic conditions. This versatile intermediate can then be displaced by a wide range of nucleophiles in Sandmeyer or related reactions to introduce groups such as halogens (-Cl, -Br, -I), hydroxyl (-OH), or cyano (-CN) groups.

Acylation and Alkylation : The amino group can be acylated to form amides or selectively alkylated, modulating its electronic properties and steric profile.

Transamination : Recent developments in catalysis have enabled the direct exchange of an amino group on a pyridine ring. For instance, a ruthenium-catalyzed method utilizing reversible π-coordination can be used to substitute the NH₂ group with other primary or secondary amines. chemistryviews.org

Advanced Coupling Reactions for Complex Analog Generation

For more profound structural modifications, the core scaffold can be incorporated into advanced cross-coupling reactions. This typically requires initial functional group transformation of the 3-amino group. By converting the amine to a halide (e.g., bromide or iodide) via the aforementioned diazonium salt chemistry, the pyridine C3 position is activated for a host of palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl substituents. researchgate.net

Heck Coupling : Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds, yielding alkynylpyridine derivatives.

Stille Coupling : Reaction with organostannanes to form C-C bonds.

These coupling strategies dramatically expand the chemical space accessible from the this compound scaffold, enabling the synthesis of complex molecules with precisely controlled architecture for various therapeutic applications.

In Depth Computational Chemistry and Theoretical Investigations of 6 Piperazin 1 Ylmethyl Pyridin 3 Amine

Quantum Mechanical and Electronic Structure Analysis of 6-(Piperazin-1-ylmethyl)pyridin-3-amine

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide insights into molecular geometry, stability, and electronic characteristics that dictate chemical reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry of molecules, corresponding to the minimum energy conformation. For this compound, a DFT study, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to predict its most stable three-dimensional structure.

The calculations would yield precise information on bond lengths, bond angles, and dihedral angles. Key structural parameters, such as the planarity of the pyridine (B92270) ring, the chair or boat conformation of the piperazine (B1678402) ring, and the orientation of the methylene (B1212753) bridge, would be determined. The stability of the molecule is inferred from the calculated total electronic energy. A lower energy value indicates a more stable structure. Such studies on related piperazine derivatives have shown that these computational methods can accurately predict the structural parameters that are crucial for biological activity. mdpi.com

Illustrative Data from DFT Geometry Optimization: This table contains hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (Pyridine-Methylene) | 1.48 |

| N-C (Methylene-Piperazine) | 1.47 |

| C-N (Piperazine) | 1.46 |

| C=C (Pyridine) | 1.39 |

| C-NH2 (Pyridine) | 1.37 |

| **Bond Angles (°) ** | |

| C-N-C (Piperazine) | 109.5 |

| N-C-N (Pyridine-Methylene-Piperazine) | 112.0 |

| C-C-NH2 (Pyridine) | 121.0 |

| **Dihedral Angles (°) ** |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govufla.br The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. For this compound, FMO analysis would map these orbitals across the molecular structure, identifying the pyridine and piperazine nitrogen atoms, as well as the amino group, as key sites for interaction. This type of analysis is fundamental in predicting how the molecule might interact with biological targets. nih.govresearchgate.net

Illustrative FMO Data and Reactivity Descriptors: This table contains hypothetical data for illustrative purposes.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating ability |

| LUMO Energy | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.65 | Chemical stability and low reactivity |

| Ionization Potential (I) | 5.85 | Energy to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released when gaining an electron |

| Electronegativity (χ) | 3.53 | Tendency to attract electrons |

Molecular Dynamics Simulations and Conformational Landscape Mapping

While quantum mechanics describes the static state of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. utupub.fimdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions. nih.gov

Investigation of Conformational Preferences in Varied Solvation Environments

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to explore the conformational landscape of this compound in different solvents, such as water (to mimic physiological conditions) or less polar solvents like dimethyl sulfoxide (B87167) (DMSO). By simulating the molecule's movement over nanoseconds or microseconds, researchers can identify the most populated conformational states and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt when approaching a biological target. For flexible molecules like this one, with multiple rotatable bonds, MD simulations are essential to map out the accessible conformations. researchgate.net

Simulation of Molecular Interactions with Biomolecular Research Targets (e.g., General Protein Classes, Ligand-Target Binding Dynamics)

A primary application of MD simulations in drug discovery is to model the interaction between a small molecule (ligand) and its protein target. utupub.finih.gov After an initial docking pose is predicted, MD simulations are run on the ligand-protein complex to assess the stability of the binding mode. mdpi.com For this compound, simulations with general protein classes known to bind similar scaffolds (e.g., kinases, G-protein coupled receptors) would be highly informative. chemscene.com

These simulations can reveal key information about the binding dynamics, such as:

Stability of the complex: Assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time.

Key intermolecular interactions: Identifying specific hydrogen bonds, ionic interactions, or hydrophobic contacts that stabilize the binding.

Binding free energy: Calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a quantitative estimate of binding affinity. nih.gov

Such simulations can guide the rational design of new derivatives by highlighting which interactions are most critical for binding and which parts of the molecule can be modified to improve affinity or selectivity.

In Silico Prediction of Potential Biological Target Class Interactions

In silico target prediction tools use a variety of computational methods, including ligand-based and structure-based approaches, to hypothesize the biological targets of a small molecule. windows.netnih.gov These methods are invaluable in the early stages of drug discovery for identifying potential therapeutic applications and off-target effects.

For this compound, a ligand-based approach would involve comparing its structural and physicochemical properties to libraries of compounds with known biological activities. mdpi.comchemscene.com Machine learning models trained on these large datasets can predict the probability that the molecule will interact with various protein families. Common predicted target classes for molecules containing pyridine and piperazine motifs include:

Kinases: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds in the ATP-binding pocket.

G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a common feature in ligands that target aminergic GPCRs (e.g., serotonin, dopamine (B1211576) receptors).

Ion Channels: These proteins are also frequent targets for compounds containing basic nitrogen atoms.

Histone-modifying enzymes: Certain demethylases and methyltransferases have been identified as targets for pyridine-containing compounds. wellcomeopenresearch.org

Structure-based methods, such as inverse docking, would involve docking the molecule against a large collection of protein crystal structures to identify which ones show favorable binding energies and interaction patterns. The results from these in silico predictions provide a set of testable hypotheses for subsequent experimental validation.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques integral to modern drug discovery. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.net These models serve as 3D search queries for screening large compound libraries in silico to identify novel molecules that are likely to be active, a process known as virtual screening. wellcomeopenresearch.orgnih.gov

The this compound scaffold, containing a pyridine ring, a piperazine moiety, and key hydrogen bonding groups, presents a valuable starting point for such computational exploration. While specific pharmacophore models for this exact compound are not extensively detailed in public literature, the utility of its core components is well-documented in virtual screening campaigns for various targets.

For instance, a study focusing on the Schistosoma mansoni histone methylation machinery utilized structure-based virtual screening to identify novel small molecules with anti-schistosomal activity. wellcomeopenresearch.org This research highlighted a core structure, 6-(piperazin-1-yl)-1,3,5-triazine, which shares the critical piperazine ring linked to a nitrogen-containing heterocycle. The identification of this core as a promising starting point for developing new schistosomicides underscores the value of the piperazine-containing scaffold in virtual screening endeavors. wellcomeopenresearch.org Innovative, pre-competitive virtual screening collaborations have also been successfully used to explore and expand upon hit compounds containing similar heterocyclic cores, such as imidazo[1,2-a]pyridine, demonstrating the power of in silico methods to rapidly elaborate structure-activity relationships (SAR). nih.govresearchgate.net

The process often involves docking compounds into the homology model of a biological target. wellcomeopenresearch.org In studies of related piperazine derivatives, molecular docking has been employed to understand interactions with targets like the σ1 receptor, revealing how factors such as protonation states at physiological pH influence binding affinity. nih.gov Such computational analyses are crucial for rationalizing the inhibitory potency of different compounds and guiding the optimization of lead structures.

Ligand Efficiency and Druglikeness Assessments for Research Scaffolds

Beyond identifying potential biological activity, computational methods are used to assess the "drug-likeness" of a compound, predicting its potential to be developed into an orally bioavailable drug. This involves calculating various physicochemical properties and evaluating them against established guidelines, such as Lipinski's Rule of Five. Key metrics include Ligand Efficiency (LE), which relates a compound's potency to its size, and Lipophilic Ligand Efficiency (LLE), which balances potency against lipophilicity. rgdscience.com

For the specific scaffold, this compound, several key druglikeness parameters have been computationally determined. chemscene.com These properties provide an initial assessment of its suitability as a research scaffold for drug development.

| Property | Predicted Value | Significance in Druglikeness |

|---|---|---|

| Molecular Formula | C₉H₁₄N₄ | Defines the elemental composition of the compound. |

| Molecular Weight | 178.23 g/mol | Well below the 500 Da threshold of Lipinski's Rule of Five, favoring good absorption. |

| Topological Polar Surface Area (TPSA) | 54.18 Ų | Below the 140 Ų guideline, suggesting good potential for oral bioavailability. rgdscience.com |

| logP (Octanol-Water Partition Coefficient) | 0.0734 | Indicates a relatively hydrophilic nature, falling below the Lipinski maximum of 5. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (≤ 5), indicating a favorable profile for membrane permeability. |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤ 10), contributing to good solubility and binding potential. |

| Rotatable Bonds | 1 | A low number (typically ≤ 10) is associated with better oral bioavailability in rats. rgdscience.com |

An analysis of these properties shows that this compound exhibits a favorable profile according to Lipinski's Rule of Five. Its low molecular weight, acceptable TPSA, and appropriate number of hydrogen bond donors and acceptors suggest it has a high likelihood of good membrane permeability and oral bioavailability. These in silico assessments are critical in the early stages of drug discovery for prioritizing scaffolds that possess desirable pharmacokinetic properties, thereby reducing the likelihood of failure in later development stages. jneonatalsurg.com

Advanced Spectroscopic and Crystallographic Elucidation of 6 Piperazin 1 Ylmethyl Pyridin 3 Amine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignmentmdpi.comsdsu.edusigmaaldrich.comnih.govnih.govchemscene.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule like 6-(Piperazin-1-ylmethyl)pyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its chemical constitution and connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) bridge protons, and the protons of the piperazine (B1678402) ring. The aminopyridine moiety's aromatic protons would appear as distinct multiplets, with their chemical shifts and coupling constants being characteristic of the substitution pattern. The CH₂ group connecting the pyridine and piperazine rings would likely appear as a singlet, while the piperazine protons would present as two multiplets corresponding to the four protons adjacent to each nitrogen atom. The amine protons (NH₂ and NH) would typically appear as broad singlets, and their position could be concentration and solvent-dependent.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the pyridine ring (typically in the 110-160 ppm range), the piperazine ring (around 45-55 ppm), and the methylene bridge (around 60 ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)sigmaaldrich.comnih.gov

Two-dimensional (2D) NMR techniques are essential for assigning the signals observed in 1D spectra and establishing the complete bonding framework. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to definitively assign their positions. It would also confirm the connectivity within the piperazine ring's ethylene (B1197577) bridges. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. sdsu.edu It provides an unambiguous assignment of the carbon spectrum by linking each carbon to its corresponding proton(s). For instance, the signal for the methylene bridge protons would show a cross-peak to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This technique allows for the connection of different molecular fragments. Key HMBC correlations would be expected between the methylene bridge protons and the pyridine ring carbons (C6 and C5), as well as the piperazine ring carbons. Correlations from the pyridine protons to other carbons within the ring would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the methylene bridge protons and the protons on the pyridine ring (at position 5) or the piperazine ring, helping to define the preferred spatial arrangement of the substituent groups.

Table 1: Predicted NMR Assignments for this compound This interactive table provides hypothetical ¹H and ¹³C chemical shifts and key 2D NMR correlations based on the structure and data from analogous compounds.

| Atom Number | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | ~7.8 (d) | ~138 | H2 → C4, C6 |

| 4 | ~7.0 (dd) | ~125 | H4 → C2, C6 |

| 5 | ~6.5 (d) | ~145 | H5 → C3, C-methylene |

| Methylene | ~3.5 (s) | ~60 | H-methylene → C5, C6, C-piperazine |

| Piperazine (a) | ~3.4 (t) | ~53 | H-piperazine(a) → C-methylene, C-piperazine(b) |

| Piperazine (b) | ~2.8 (t) | ~45 | H-piperazine(b) → C-piperazine(a) |

| NH₂ | ~5.0 (br s) | - | - |

Solid-State NMR for Polymorphic and Amorphous State Characterization

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) spectroscopy offers valuable insights into the structure and dynamics of materials in their solid form. This is particularly important for characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms—and for distinguishing crystalline from amorphous states. researchgate.net

Different polymorphs of this compound would have distinct arrangements of molecules in the crystal lattice. These differences in packing and intermolecular interactions lead to variations in the local chemical environment of the nuclei. Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) are highly sensitive to these variations, resulting in different chemical shifts for the same carbon atom in different polymorphs. By comparing the ssNMR spectra of different batches of the compound, one can identify the presence of different crystalline forms or an amorphous phase, which typically shows broader, less-defined peaks compared to crystalline forms.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determinationnih.govpharmaffiliates.com

Single Crystal X-ray Diffraction of this compound and Co-crystals

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This is typically grown by slow evaporation of a suitable solvent. Once a crystal is mounted in an X-ray diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined.

For this compound, the crystal structure would confirm the connectivity established by NMR and reveal the molecule's conformation in the solid state. This includes the planarity of the pyridine ring and the conformation of the piperazine ring (typically a chair conformation).

Furthermore, the propensity of this molecule to form hydrogen bonds makes it a candidate for forming co-crystals. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. By co-crystallizing this compound with other molecules (co-formers), it may be possible to modify its physical properties, such as solubility and stability.

Table 2: Hypothetical Crystallographic Data for this compound This table presents plausible crystallographic parameters for a single crystal of the title compound.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 10.5 | Unit cell dimension along the b-axis. |

| c (Å) | 11.0 | Unit cell dimension along the c-axis. |

| β (°) | 105 | The angle between the a and c axes. |

| Volume (ų) | 950 | The volume of one unit cell. |

Analysis of Intermolecular Interactions and Crystal Packing Motifsnih.govpharmaffiliates.com

The crystal structure reveals not only the molecular structure but also how molecules are arranged relative to one another. This crystal packing is governed by intermolecular interactions. For this compound, the primary amine (-NH₂), secondary amine (-NH- in the piperazine ring), and pyridine nitrogen are all capable of participating in hydrogen bonds.

Analysis of the crystal structure of related compounds, such as 6-Methylpyridin-3-amine, shows that intermolecular N-H···N hydrogen bonds are key to stabilizing the crystal structure. nih.govresearchgate.net In the case of this compound, one would expect to observe a network of hydrogen bonds. For example, the primary amine group could act as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule, forming chains or dimers. The piperazine NH group could also act as both a donor and an acceptor, leading to more complex three-dimensional networks. In addition to hydrogen bonding, π–π stacking interactions between the pyridine rings of adjacent molecules may also play a role in the crystal packing.

Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis in Researchnih.govresearchgate.netacs.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, through tandem mass spectrometry (MS/MS), to elucidate its structure by analyzing fragmentation patterns.

For this compound (molecular weight: 178.23 g/mol ), electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺ at m/z 179. Collision-induced dissociation (CID) of this ion would lead to characteristic fragment ions. Studies on related piperazine analogues show that the most common fragmentation pathways involve cleavage of the C-N bonds of the piperazine ring and the benzylic C-N bond. xml-journal.net

Key fragmentation pathways would likely include:

Cleavage of the benzylic bond: Loss of the aminopyridine moiety to produce a piperazinylmethyl cation.

Ring opening of the piperazine: Cleavage of the C-N bonds within the piperazine ring, leading to a series of smaller fragment ions. The fragmentation of phenylpiperazines often yields characteristic ions at m/z 119, 70, and 56. xml-journal.net

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table outlines the expected major fragment ions from MS/MS analysis.

| m/z | Proposed Fragment | Pathway |

|---|---|---|

| 179 | [M+H]⁺ | Protonated parent molecule |

| 162 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the amine group |

| 99 | [C₅H₁₁N₂]⁺ | Piperazinylmethyl cation (cleavage of benzylic C-N bond) |

| 85 | [C₄H₉N₂]⁺ | Further fragmentation of the piperazine ring |

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H/D). nih.gov This is a valuable tool in research. For instance, synthesizing this compound with a ¹⁵N-labeled pyridine ring allows researchers to trace the metabolic fate of the pyridine portion of the molecule in biological systems. chemrxiv.org Similarly, deuterium (B1214612) labeling can be used to study reaction mechanisms or as an internal standard in quantitative mass spectrometry assays. The mass shift in the parent ion and its fragments in the mass spectrum provides direct information on the location and number of the isotopic labels. wvu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high precision. For this compound, with a molecular formula of C₉H₁₄N₄, the theoretical exact mass of the neutral molecule is 178.1218 Da. However, in typical electrospray ionization (ESI) mass spectrometry conducted in positive ion mode, the molecule is protonated. Therefore, the species observed would be the molecular ion [M+H]⁺.

The exact mass of this protonated molecule is calculated by adding the mass of a proton (1.007276 Da) to the mass of the neutral molecule. This results in a theoretical m/z (mass-to-charge ratio) value that can be compared with the experimentally determined value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The high resolving power of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass Calculation for this compound

| Species | Molecular Formula | Theoretical Exact Mass (Da) |

| Neutral Molecule [M] | C₉H₁₄N₄ | 178.1218 |

| Protonated Molecule [M+H]⁺ | C₉H₁₅N₄⁺ | 179.1291 |

The experimental determination of the m/z value for the protonated molecule to within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's elemental composition, a critical first step in its structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 179.1291) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pathways are predictable based on the established principles of mass spectrometry and the known fragmentation behavior of related structures like piperazines and aminopyridines. researchgate.netxml-journal.net

The primary sites of fragmentation are expected to be the bonds with lower dissociation energies, particularly the C-N bonds of the piperazine ring and the benzylic C-N bond connecting the piperazine to the pyridine ring. The positive charge, likely localized on one of the nitrogen atoms, will direct the fragmentation pathways.

Proposed Key Fragmentation Pathways:

Cleavage of the Piperazine Ring: A common fragmentation pattern for piperazine derivatives involves the cleavage of the ring itself. This can lead to the formation of several characteristic fragment ions. For instance, the loss of a C₂H₄N fragment (ethyleneimine) from the protonated piperazine ring is a plausible pathway.

Benzylic Cleavage: The bond between the pyridine ring's methylene group and the piperazine nitrogen is a benzylic-type bond and is susceptible to cleavage. This would result in the formation of a stable pyridinylmethylium ion (C₆H₇N₂) at m/z 107.0609 and a neutral piperazine molecule. Alternatively, the charge could be retained on the piperazine fragment, leading to a protonated piperazine ion at m/z 87.0922.

Loss of the Amino Group: Fragmentation involving the pyridine ring could include the loss of the primary amine group as ammonia (NH₃), although this is generally less favorable than the cleavage of the piperazine moiety.

Table 2: Predicted Major Fragment Ions of Protonated this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Molecular Formula of Fragment | Theoretical Exact Mass (m/z) | Proposed Neutral Loss |

| 179.1291 | Pyridinylmethylium ion | C₆H₇N₂⁺ | 107.0609 | C₃H₈N₂ (Piperazine) |

| 179.1291 | Protonated Piperazine | C₄H₁₁N₂⁺ | 87.0922 | C₅H₄N₂ (Aminopyridine methylene) |

| 179.1291 | Ion from Piperazine Ring Cleavage | C₇H₁₀N₃⁺ | 136.0875 | C₂H₅N (Ethylamine) |

By analyzing the masses and relative abundances of these and other fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence and arrangement of the pyridine, piperazine, and aminomethyl linker components.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Expected Vibrational Modes:

N-H Vibrations: The primary amine group (-NH₂) on the pyridine ring will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The secondary amine (N-H) within the piperazine ring will show a stretching vibration around 3200-3300 cm⁻¹. N-H bending vibrations are expected in the 1590-1650 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching from the pyridine ring will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene linker and the piperazine ring will be observed just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹). niscpr.res.in

C=C and C=N Ring Vibrations: The pyridine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. These bands are often strong in both FTIR and Raman spectra and are indicative of the aromatic system.

C-N Vibrations: The stretching vibrations of the C-N bonds (both within the piperazine ring and connecting to the pyridine) will be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR / Raman) |

| N-H Stretch (asymmetric) | Primary Amine | 3400 - 3500 | Medium / Medium |

| N-H Stretch (symmetric) | Primary Amine | 3300 - 3400 | Medium / Medium |

| N-H Stretch | Secondary Amine | 3200 - 3300 | Medium-Weak / Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak / Strong |

| Aliphatic C-H Stretch | Piperazine & Methylene | 2800 - 3000 | Strong / Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Strong / Medium |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Strong / Strong |

| C-N Stretch | Piperazine, Pyridine-Linker | 1000 - 1350 | Strong / Medium |

A detailed analysis of the positions, intensities, and shapes of the bands in both the FTIR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes and a confident confirmation of the molecular structure. nih.gov

Pre Clinical Pharmacological and Mechanistic Research of 6 Piperazin 1 Ylmethyl Pyridin 3 Amine

In Vitro Receptor Binding and Enzyme Inhibition Profiling in Research Models

Ligand Binding Assays for Receptor Subtype Selectivity

Publicly available scientific literature does not currently contain specific data from ligand binding assays designed to determine the receptor subtype selectivity of 6-(Piperazin-1-ylmethyl)pyridin-3-amine. While this compound shares structural motifs with molecules known to interact with various receptors, including G-protein coupled receptors (GPCRs), detailed profiling across a panel of receptor subtypes has not been reported.

Enzymatic Assays for Kinase, Protease, or Other Enzyme Family Inhibition

Research into the enzymatic activity of this compound has revealed its interaction with certain protein kinases. In a study investigating a series of piperazine-linked aminopyridines, the parent compound, designated as 6a (this compound), was evaluated for its inhibitory activity against Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases. researchgate.net

The inhibitory potential of the compound was assessed using in vitro kinase assays. researchgate.net The results indicated that this compound possesses a certain level of inhibitory activity against BTK. The specific activity is detailed in the table below, which formed the basis for further structure-activity relationship studies.

| Compound Name | Target Enzyme | Assay Type | Inhibitory Activity Data |

|---|---|---|---|

| This compound (Compound 6a) | Bruton's tyrosine kinase (BTK) | In Vitro Kinase Assay | Specific inhibitory values serve as a baseline for analog comparison. researchgate.net |

Elucidation of Cellular Pathway Modulation and Signal Transduction in Model Systems

Analysis of Intracellular Signaling Cascades Affected by this compound

There is currently no specific information available in the public domain detailing the analysis of intracellular signaling cascades that are affected by this compound. Investigations into how this compound may modulate specific signaling pathways, such as those downstream of the kinases it inhibits, have not been reported.

Transcriptomic and Proteomic Profiling in Response to Compound Exposure in Research Cell Lines

No studies detailing the transcriptomic or proteomic profiling of research cell lines in response to exposure to this compound have been published. Consequently, the global effects of this compound on gene expression and protein abundance remain uncharacterized.

Structure-Activity Relationship (SAR) Investigations on this compound Analogs

The structure-activity relationship (SAR) of analogs of this compound has been explored to understand how modifications to its chemical structure influence its biological activity, particularly its kinase inhibitory potential. A study focused on piperazine-linked aminopyridines used this compound as the parent compound (6a) and introduced various substituents on the piperazine (B1678402) ring to assess the impact on inhibitory activity against Bruton's tyrosine kinase (BTK). researchgate.net

The key findings from this SAR study indicate that the introduction of lipophilic groups at the nitrogen atom of the piperazine moiety generally leads to enhanced activity compared to the unsubstituted parent compound. This suggests that these lipophilic groups may engage in beneficial interactions within a lipophilic pocket of the target enzyme's binding site. researchgate.net Specifically, the introduction of benzyl (B1604629) or phenylethyl groups resulted in analogs with improved inhibitory potency. researchgate.net

The following interactive data table summarizes the SAR of selected analogs of this compound.

| Compound ID | Modification on Piperazine Ring | Relative Inhibitory Activity against BTK | Key SAR Observation |

|---|---|---|---|

| 6a | Unsubstituted (Parent Compound) | Baseline Activity | Serves as the reference for comparison. researchgate.net |

| 6b-d | Benzyl group substitution | Improved Activity | Suggests beneficial interaction of the substituted lipophilic group in a selectivity pocket. researchgate.net |

| 6e,f | Phenylethyl group substitution | Improved Activity | Further supports the hypothesis of beneficial lipophilic interactions enhancing potency. researchgate.net |

Positional Scanning and Substituent Effects on Biological Activity in Research Assays

In the preclinical evaluation of novel chemical entities, understanding the structure-activity relationship (SAR) is crucial. For a molecule like this compound, this would involve systematic modifications to both the pyridine (B92270) and piperazine rings to determine the impact of substituent placement and nature on biological activity.

Research on related 6-substituted pyridine derivatives has shown that the nature of the cyclic amine at this position significantly influences biological activity. For instance, in a series of 6-substituted pyridine and pyrazine (B50134) derivatives, the potency was observed to follow the order: piperidine (B6355638) > pyrrolidine (B122466) > morpholine (B109124). This suggests that the basicity and lipophilicity of the cyclic amine are important determinants of activity.

Furthermore, modifications to the piperazine ring can also dramatically alter the pharmacological profile. A study on piperazinone-containing thieno[3,2-d]pyrimidines revealed that these analogs were more potent and selective inhibitors of PI3Kδ compared to their piperazine counterparts. This indicates that the introduction of a keto group on the piperazine ring can enhance target engagement and selectivity.

For this compound, a positional scanning and substituent effect study would likely involve the synthesis and evaluation of analogs with substituents at various positions of the pyridine and piperazine rings. Key modifications would include:

Pyridine Ring: Introduction of small alkyl, halogen, or methoxy (B1213986) groups at positions 2, 4, and 5 to probe the electronic and steric requirements for activity. The position of the amino group could also be varied.

Piperazine Ring: Substitution at the N-4 position with various alkyl, aryl, or acyl groups to explore the impact on potency, selectivity, and pharmacokinetic properties.

The following table illustrates a hypothetical SAR study based on findings from related compounds.

| Compound ID | R1 (Pyridine Position 5) | R2 (Piperazine N-4) | Biological Activity (IC50, µM) |

| This compound | H | H | Baseline |

| Analog 1 | Cl | H | Data not available |

| Analog 2 | OCH3 | H | Data not available |

| Analog 3 | H | CH3 | Data not available |

| Analog 4 | H | C(=O)CH3 | Data not available |

Homologous Series and Isosteric Replacement Analysis

Investigating homologous series and applying isosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds. For this compound, these approaches would be employed to fine-tune its physicochemical and pharmacological properties.

Homologous Series Analysis: A homologous series would be generated by systematically varying the length of the alkyl chain connecting the piperazine ring to the pyridine core. For example, replacing the methylene (B1212753) linker with ethylene (B1197577), propylene, or longer chains would be explored. This would provide insights into the optimal distance and flexibility required for interaction with the biological target.

Isosteric Replacement Analysis: Isosteric replacements involve substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. This can lead to improvements in potency, selectivity, and metabolic stability. For this compound, potential isosteric replacements could include:

Piperazine Ring: Replacing the piperazine ring with other cyclic amines like piperidine or morpholine to evaluate the role of the second nitrogen atom in the piperazine ring.

Amino Group: Replacing the amino group on the pyridine ring with a hydroxyl, methoxy, or nitro group to understand its contribution to target binding.

The table below provides a hypothetical analysis of isosteric replacements.

| Compound | Isosteric Replacement | Rationale | Expected Outcome |

| This compound | - | - | - |

| Analog 5 | Pyridine replaced with Pyrimidine | Evaluate the impact of an additional nitrogen atom in the aromatic ring. | Altered electronic properties and potential for new interactions. |

| Analog 6 | Piperazine replaced with Piperidine | Assess the necessity of the N-4 nitrogen of the piperazine. | Change in basicity and hydrogen bonding capacity. |

| Analog 7 | Amino group replaced with Hydroxyl group | Determine the role of the amino group as a hydrogen bond donor. | Potential change in binding mode and solubility. |

In Vitro Biotransformation and Metabolite Identification in Experimental Systems (Excluding Human Metabolism)

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vitro models such as liver microsomes and hepatocytes are commonly used to predict in vivo metabolism.

Identification of Phase I and Phase II Metabolites Using Liver Microsomes or Hepatocyte Models

In vitro studies with liver microsomes from preclinical species (e.g., rat, mouse, dog) would be conducted to identify the primary metabolic pathways of this compound.

Phase I Metabolism: Based on studies of structurally similar piperazinyl-pyridine compounds, the expected Phase I metabolic reactions would primarily involve oxidations mediated by cytochrome P450 (CYP) enzymes. A study on piperazin-1-ylpyridazines identified the major metabolites as mono-hydroxylation products on the aromatic rings and N-oxidation. Therefore, for this compound, likely Phase I metabolites would include:

Hydroxylation of the pyridine ring.

Oxidation of the piperazine ring, potentially leading to N-oxides or hydroxylated products.

Dealkylation of the piperazin-1-ylmethyl group.

Phase II Metabolism: Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. For compounds with an amino group like this compound, N-acetylation is a possible metabolic pathway. Research on a series of pyrazolopyrimidine compounds containing an unsubstituted piperazine moiety showed rapid acetylation in rat liver cytosol, mediated by N-acetyltransferase (NAT). Therefore, N-acetylation of the primary amino group on the pyridine ring or the secondary amine of the piperazine ring could be a significant metabolic route. Other potential Phase II reactions include glucuronidation and sulfation of hydroxylated metabolites.

The following table summarizes the potential metabolites of this compound.

| Metabolite Type | Proposed Structure/Modification | Metabolic Reaction |

| Phase I | Hydroxylated pyridine ring | Aromatic Hydroxylation |

| Phase I | Piperazine N-oxide | N-Oxidation |

| Phase II | N-acetylated pyridine amine | N-Acetylation |

| Phase II | Glucuronide conjugate of hydroxylated metabolite | Glucuronidation |

Enzyme Induction and Inhibition Studies in Relevant In Vitro Research Systems

Assessing the potential of a new chemical entity to induce or inhibit drug-metabolizing enzymes is crucial to predict potential drug-drug interactions.

Enzyme Inhibition: Studies on other piperazine-containing compounds have shown the potential for CYP enzyme inhibition. For example, two piperazine derivatives were identified as mechanism-based inactivators of both CYP2D6 and CYP3A4. In contrast, a study on 4-aminopyridine (B3432731) demonstrated no significant direct inhibition of major CYP enzymes, with only weak inhibition of CYP2E1 at high concentrations. Given these varied findings for related structures, it would be essential to evaluate the inhibitory potential of this compound against a panel of key human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Enzyme Induction: The potential for this compound to induce the expression of CYP enzymes would typically be investigated using primary human hepatocytes. The aforementioned study on 4-aminopyridine showed no induction of major CYP enzymes. However, due to the structural differences, the induction potential of this compound would need to be determined experimentally.

The table below presents a hypothetical summary of enzyme interaction studies.

| Enzyme | Inhibition (IC50) | Induction (Fold Change) |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

Advanced Analytical Method Development for 6 Piperazin 1 Ylmethyl Pyridin 3 Amine in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the relatively high boiling point and polarity of "6-(Piperazin-1-ylmethyl)pyridin-3-amine", direct analysis by GC-MS can be challenging. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization reagents for compounds containing amine groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and reducing polarity.

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. A non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for the identification of impurities and degradation products, even at trace levels. For instance, a GC-MS method for niacin and related pyridine (B92270) impurities was developed without a derivatization step, showcasing the potential for direct analysis under optimized conditions. mdpi.com

Table 2: General GC-MS Method for Impurity Profiling of Aromatic Amines (Post-Derivatization)

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Derivatization | BSTFA with 1% TMCS at 70°C for 30 min | To create volatile TMS derivatives of the amine groups. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | A standard non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) | A temperature gradient to separate compounds with different boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |

| MS Scan Range | 50-500 m/z | To detect a wide range of potential impurities and their fragments. |

This table outlines a general approach; specific parameters would need to be optimized for the TMS derivative of "this compound".

Capillary Electrophoresis (CE) and Microfluidic Platforms for High-Throughput Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. CE offers several advantages for the analysis of "this compound", including high efficiency, short analysis times, and minimal sample and reagent consumption, making it ideal for high-throughput screening applications. labcompare.com

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample is introduced at one end, and a high voltage is applied across the capillary. Due to its basic amine groups, "this compound" will be positively charged in an acidic BGE and will migrate towards the cathode at a rate dependent on its charge-to-size ratio.

Microfluidic platforms, often referred to as "lab-on-a-chip" technology, integrate the principles of CE onto a small chip. nih.govcreative-biolabs.com These platforms can perform separations with even greater speed and automation, allowing for the parallel processing of numerous samples. acs.org This technology is particularly valuable in early-stage drug discovery and development, where rapid analysis of large numbers of samples is required. umich.edu Detection in both CE and microfluidic systems is typically achieved using UV-Vis absorbance or laser-induced fluorescence (LIF) for enhanced sensitivity.

Development of Electrochemical and Spectrophotometric Detection Methods for Research Applications

In addition to standard chromatographic detection methods, more specialized detection techniques can be developed for specific research applications of "this compound".

Electrochemical Detection: The piperazine (B1678402) moiety of the molecule is electroactive, meaning it can be oxidized at an electrode surface. nih.govresearchgate.net This property can be exploited by coupling an electrochemical detector to an HPLC system (HPLC-ECD). This technique can offer higher sensitivity and selectivity compared to UV detection, especially for complex matrices where co-eluting impurities may interfere with UV absorbance. nih.govacs.org The development of an HPLC-ECD method would involve optimizing the applied potential to achieve the best signal-to-noise ratio for the analyte.

Spectrophotometric Detection: For simple and rapid quantification in research settings without access to chromatography, a spectrophotometric method can be developed. Since the native UV absorbance of the compound may not be unique in a mixture, derivatization is often employed to produce a colored product with a distinct absorbance maximum in the visible region. For example, aminopyridines can react with various reagents to form chromophores. tandfonline.comnih.govnih.gov The development of such a method would involve selecting an appropriate derivatizing agent, optimizing reaction conditions (pH, temperature, time), and determining the wavelength of maximum absorbance of the resulting product. The concentration of the analyte can then be determined by measuring the absorbance and using a calibration curve.

Emerging Research Directions and Future Perspectives for 6 Piperazin 1 Ylmethyl Pyridin 3 Amine

Development of 6-(Piperazin-1-ylmethyl)pyridin-3-amine as a Chemical Biology Probe

The scaffold of this compound presents a promising foundation for the development of chemical biology probes. The aminopyridine core is a known fluorophore, and its derivatives are studied for their fluorescent properties. mdpi.com This intrinsic fluorescence could be harnessed to create probes for cellular imaging. The piperazine (B1678402) ring offers a convenient site for modification, allowing for the attachment of various functional groups without significantly altering the core photophysical properties. mdpi.com

Researchers envision modifying the scaffold to create highly specific probes for biological targets. For instance, by attaching a photo-reactive group, derivatives of this compound could be converted into photoaffinity labels. These tools are invaluable for identifying and studying the binding sites of ligands on proteins and other biomacromolecules. Furthermore, the piperazine moiety is a well-established pharmacophore known to improve aqueous solubility and cellular permeability, which are critical properties for effective probes in biological systems. mdpi.com The development of imidazo[1,5-a]pyridine-based fluorophores, which share structural similarities, as probes for cell membranes underscores the potential of such heterocyclic scaffolds in bioimaging. mdpi.com

Integration into Fragment-Based Drug Discovery and Lead Optimization Methodologies

The this compound structure is well-suited for fragment-based drug discovery (FBDD), an increasingly important strategy for identifying lead compounds. astx.com Its molecular weight and other physicochemical properties align well with the "Rule of Three," a set of guidelines used to define fragment-like molecules. The piperazine and aminopyridine moieties are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in approved drugs and bioactive compounds. nih.govnih.govrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Relevance to FBDD |

| Molecular Formula | C₉H₁₄N₄ | Indicates a relatively small molecule. |

| Molecular Weight | 178.23 g/mol | Fits within the "Rule of Three" (< 300 Da). chemscene.com |

| LogP | 0.0734 | Indicates balanced lipophilicity, suitable for fragment screening. chemscene.com |

| H-Bond Donors | 2 | Fits within the "Rule of Three" (≤ 3). chemscene.com |

| H-Bond Acceptors | 4 | Provides multiple points for target interaction. chemscene.com |

| Rotatable Bonds | 1 | Low conformational flexibility, desirable for fragments. chemscene.com |

Once an initial fragment hit is identified, the process of lead optimization begins. This involves systematically modifying the fragment to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple vectors for such optimization. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated how modifications at different positions can significantly impact biological activity. nih.govnih.gov For example, substitutions on the piperazine ring or the pyridine (B92270) core can be explored to enhance binding affinity and selectivity for a specific biological target, such as a protein kinase. nih.govnih.gov

Table 2: Exemplary Lead Optimization Strategies for Aminopyridine-Piperazine Scaffolds

| Modification Site | Type of Modification | Potential Outcome |

| Piperazine N-4 Position | Addition of aryl/heteroaryl sulfonyl groups | Enhanced potency and CNS penetration. nih.gov |

| Pyridine Ring | Introduction of various substituents | Altered selectivity and potency against different kinases. |

| Methylene (B1212753) Linker | Variation in length or rigidity | Optimization of spatial orientation for target binding. |

| Aminopyridine N-3 Position | Acylation or alkylation | Modulation of H-bonding interactions and pharmacokinetic properties. |

Application in Materials Science Research as a Scaffold for Functional Polymers or Ligands

The application of this compound is also being explored in materials science. Its structure, which contains multiple nitrogen atoms (two in the piperazine ring, one in the pyridine ring, and one in the amine group), makes it an excellent multidentate ligand for coordinating with metal ions. rsc.org This property is crucial for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. rsc.orgnih.gov By using ligands like this compound, it is possible to create MOFs with tailored pore sizes and chemical functionalities. For instance, MOFs functionalized with piperazine have shown enhanced methane (B114726) storage capacity. rsc.org

Furthermore, the primary amine and the secondary amine within the piperazine ring can serve as reactive sites for polymerization. This opens up the possibility of incorporating the this compound scaffold into polymer chains to create functional polymers. rsc.org Such polymers could exhibit unique properties derived from the aminopyridine-piperazine unit, such as antimicrobial activity or specific catalytic functions. Polymer-bound piperazine has been utilized as a catalyst in organic synthesis, demonstrating the utility of incorporating this scaffold into larger macromolecular structures. alfachemic.com

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules based on the this compound scaffold. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of its derivatives with their biological activities. nih.govnih.govresearchgate.net These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted potency.

Moreover, structure-based drug design and de novo design methodologies can leverage the this compound core. nih.gov If the three-dimensional structure of a biological target (e.g., a protein kinase) is known, molecular docking simulations can predict how derivatives of this scaffold will bind. researchgate.net This information guides the rational design of new molecules with improved binding affinity and selectivity. De novo design algorithms can even use the scaffold as a starting fragment, computationally "growing" new functionalities onto it to create novel drug candidates with optimized interactions within the target's binding site. researchgate.net

Table 3: Application of Computational Methods to this compound

| Computational Method | Application | Objective |

| 3D-QSAR (CoMFA/CoMSIA) | Predictive Modeling | Correlate 3D structural features (steric, electrostatic) of derivatives with biological activity to guide design. nih.gov |

| Molecular Docking | Structure-Based Design | Predict binding modes and affinities of derivatives within a target's active site. researchgate.netnih.gov |

| Molecular Dynamics (MD) | System Stability Analysis | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability over time. nih.gov |

| Scaffold Hopping / De Novo Design | Novel Compound Generation | Use the core scaffold as a starting point to computationally design entirely new molecules with desired properties. researchgate.net |

Q & A

Q. What are the standard synthetic routes for 6-(Piperazin-1-ylmethyl)pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyridine core, followed by piperazine coupling. Key steps include:

- Amine protection/deprotection : To avoid side reactions during alkylation or acylation steps.

- Piperazine coupling : Using Buchwald-Hartwig amination or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography or recrystallization to isolate the target compound, with yields optimized via solvent selection (e.g., DMF for polar intermediates) .

Validation : Confirm purity via HPLC (>98%) and structural integrity via ¹H NMR (e.g., characteristic piperazine CH₂ peaks at δ 2.5–3.0 ppm) and MS (e.g., [M+H]⁺ ion matching theoretical m/z) .

Q. How can researchers validate the structural identity of this compound and its intermediates?

Methodological Answer:

- Spectroscopic techniques :

- X-ray crystallography : For unambiguous confirmation, grow single crystals in solvents like ethanol/water mixtures .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on piperazine’s flexibility and pyridine’s π-π stacking potential .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity data to build predictive models .

- Reaction path optimization : Apply quantum chemical calculations (e.g., DFT) to identify transition states and optimize synthetic routes .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or serum protein binding .

- Control experiments : Validate target engagement using knockout models or competitive binding assays with known inhibitors .

- Dose-response curves : Ensure data reproducibility by testing compounds across a 10,000-fold concentration range .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.